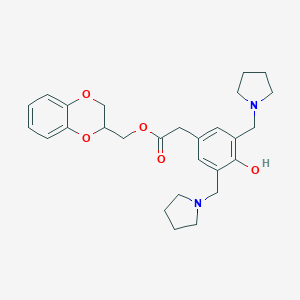
Bis(pyrrolidinomethyl)-4-hydroxyphenylacetic acid 1,4-benzodioxanyl-2-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pyrrolidinomethyl)-4-hydroxyphenylacetic acid 1,4-benzodioxanyl-2-methyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxin ring fused with a phenyl acetate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pyrrolidinomethyl)-4-hydroxyphenylacetic acid 1,4-benzodioxanyl-2-methyl ester typically involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The scalability of the process is crucial for industrial applications, and methods such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance sustainability and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pyrrolidinomethyl)-4-hydroxyphenylacetic acid 1,4-benzodioxanyl-2-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone or aldehyde groups into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and signaling pathway regulators. These properties make it a valuable tool for understanding cellular processes and developing new therapeutic agents .
Medicine
In medicine, the compound and its derivatives are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These studies aim to develop new drugs with improved efficacy and safety profiles .
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals, polymers, and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of Bis(pyrrolidinomethyl)-4-hydroxyphenylacetic acid 1,4-benzodioxanyl-2-methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses . The exact pathways involved depend on the specific biological context and the nature of the compound’s derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxane: A structurally related compound with similar reactivity but different biological activities.
2,3-Dihydro-1,4-benzoxathiine: Another related compound with sulfur in place of oxygen, exhibiting distinct chemical and biological properties.
Uniqueness
Bis(pyrrolidinomethyl)-4-hydroxyphenylacetic acid 1,4-benzodioxanyl-2-methyl ester is unique due to its combination of a benzodioxin ring and a phenyl acetate moiety, along with pyrrolidinylmethyl substituents. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
149110-76-9 |
|---|---|
Formule moléculaire |
C27H34N2O5 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
2,3-dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate |
InChI |
InChI=1S/C27H34N2O5/c30-26(33-19-23-18-32-24-7-1-2-8-25(24)34-23)15-20-13-21(16-28-9-3-4-10-28)27(31)22(14-20)17-29-11-5-6-12-29/h1-2,7-8,13-14,23,31H,3-6,9-12,15-19H2 |
Clé InChI |
HLQWZRORUBOPJF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)CC(=O)OCC4COC5=CC=CC=C5O4 |
SMILES canonique |
C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)CC(=O)OCC4COC5=CC=CC=C5O4 |
Synonymes |
is(pyrrolidinomethyl)-4-hydroxyphenylacetic acid 1,4-benzodioxanyl-2-methyl ester BPHPA-BME |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)
![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)



![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B233917.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B233932.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B233933.png)
![2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233947.png)
